molecular formula C19H33N3O5S B13861543 N-Biotinyl-3-aminopropylSolketal

N-Biotinyl-3-aminopropylSolketal

Katalognummer: B13861543
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: GFRVJIMIHFCJHY-KRGHPTQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Biotinyl-3-aminopropylSolketal is a compound used in various biochemical and molecular biology applications. It is a derivative of biotin, a water-soluble B-vitamin, and is often utilized for biotinylation, which is the process of attaching biotin to proteins and other macromolecules. This compound is particularly useful in labeling, detection, and purification processes due to the strong affinity between biotin and avidin/streptavidin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinyl-3-aminopropylSolketal typically involves the reaction of biotin with 3-aminopropylSolketal under specific conditions. The process often includes the use of N-hydroxysuccinimide (NHS) esters to facilitate the biotinylation reaction. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a controlled temperature, usually around 4°C, for 24 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as dialysis, gel filtration, or high-performance liquid chromatography (HPLC) to remove any unreacted biotin and byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

N-Biotinyl-3-aminopropylSolketal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotinylated derivatives with different functional groups, while reduction can result in simpler biotinylated compounds .

Wirkmechanismus

The mechanism of action of N-Biotinyl-3-aminopropylSolketal involves its strong binding affinity to avidin and streptavidin proteins. This interaction is highly specific and stable, allowing for the effective labeling and detection of biotinylated molecules. The compound targets primary amino groups in proteins and other macromolecules, facilitating their biotinylation and subsequent detection or purification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Biotinyl-3-aminopropylSolketal is unique due to its specific structure, which provides enhanced stability and binding affinity compared to other biotinylated compounds. Its solketal moiety offers additional functionalization options, making it versatile for various applications in research and industry .

Eigenschaften

Molekularformel

C19H33N3O5S

Molekulargewicht

415.5 g/mol

IUPAC-Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]pentanamide

InChI

InChI=1S/C19H33N3O5S/c1-19(2)26-11-13(27-19)10-25-9-5-8-20-16(23)7-4-3-6-15-17-14(12-28-15)21-18(24)22-17/h13-15,17H,3-12H2,1-2H3,(H,20,23)(H2,21,22,24)/t13?,14-,15-,17-/m0/s1

InChI-Schlüssel

GFRVJIMIHFCJHY-KRGHPTQSSA-N

Isomerische SMILES

CC1(OCC(O1)COCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C

Kanonische SMILES

CC1(OCC(O1)COCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.